(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile
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Overview
Description
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile is a chemical compound with the molecular formula C10H13N5 It is known for its unique structure, which includes an azide group, a butenyl group, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)(but-1-en-1-yl)propanedinitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropropylamine with sodium azide to form 3-azidopropylamine. This intermediate is then reacted with but-1-en-1-yl bromide in the presence of a base to yield the desired product. The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the presence of the azide group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or alcohols can react with the azide group under mild conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The azide group allows for bioorthogonal labeling and click chemistry applications.
Medicine: Potential use in drug discovery and development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Azidopropyl)(but-1-en-1-yl)propanedinitrile involves its reactivity with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The nitrile groups can interact with nucleophiles, leading to the formation of amines or other derivatives. These interactions are crucial for its applications in chemical synthesis and biological labeling.
Comparison with Similar Compounds
Similar Compounds
(3-Azidopropyl)propanedinitrile: Lacks the butenyl group, making it less versatile in certain reactions.
(But-1-en-1-yl)propanedinitrile: Lacks the azide group, limiting its use in click chemistry.
(3-Azidopropyl)(but-1-en-1-yl)amine: Contains an amine group instead of nitriles, altering its reactivity.
Uniqueness
(3-Azidopropyl)(but-1-en-1-yl)propanedinitrile is unique due to the presence of both azide and nitrile groups, allowing for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various scientific research applications.
Properties
CAS No. |
649759-83-1 |
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Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(3-azidopropyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C10H13N5/c1-2-3-5-10(8-11,9-12)6-4-7-14-15-13/h3,5H,2,4,6-7H2,1H3 |
InChI Key |
KZDLFQRBNIFFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CCCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
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